![molecular formula C9H17N B2849456 (3-Cyclobutylcyclobutyl)methanamine CAS No. 1782038-12-3](/img/structure/B2849456.png)
(3-Cyclobutylcyclobutyl)methanamine
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Overview
Description
(3-Cyclobutylcyclobutyl)methanamine, also known as CBMCB, is a cyclic amine compound that has been of interest to the scientific community due to its potential therapeutic applications. In
Mechanism of Action
(3-Cyclobutylcyclobutyl)methanamine exerts its effects through the modulation of various molecular targets in the body. It has been shown to interact with the sigma-1 receptor, which is involved in various physiological processes including pain perception, memory formation, and cell survival. (3-Cyclobutylcyclobutyl)methanamine has also been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory, and the voltage-gated sodium channel, which is involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
(3-Cyclobutylcyclobutyl)methanamine has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in mood regulation and cognitive function. (3-Cyclobutylcyclobutyl)methanamine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. In addition, (3-Cyclobutylcyclobutyl)methanamine has been shown to have anti-inflammatory and antioxidant effects, which could be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
(3-Cyclobutylcyclobutyl)methanamine has several advantages for lab experiments, including its high potency and selectivity for its molecular targets. However, (3-Cyclobutylcyclobutyl)methanamine also has some limitations, including its poor solubility in water and its instability under certain conditions.
Future Directions
There are several future directions for the study of (3-Cyclobutylcyclobutyl)methanamine. One direction is the development of new (3-Cyclobutylcyclobutyl)methanamine derivatives with improved pharmacological properties. Another direction is the exploration of (3-Cyclobutylcyclobutyl)methanamine's potential therapeutic applications in other fields such as pain management and psychiatric disorders. Finally, further studies are needed to elucidate the exact mechanism of action of (3-Cyclobutylcyclobutyl)methanamine and its effects on various molecular targets in the body.
Synthesis Methods
(3-Cyclobutylcyclobutyl)methanamine can be synthesized through a multi-step process starting with the reaction of cyclobutanone with hydroxylamine to form cyclobutanone oxime. This is followed by a reduction reaction using sodium borohydride to form cyclobutanone oxime methylamine. Finally, the cyclobutanone oxime methylamine is subjected to a cyclization reaction using trifluoroacetic acid to form (3-Cyclobutylcyclobutyl)methanamine.
Scientific Research Applications
(3-Cyclobutylcyclobutyl)methanamine has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, (3-Cyclobutylcyclobutyl)methanamine has been shown to have neuroprotective effects and could be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, (3-Cyclobutylcyclobutyl)methanamine has been shown to inhibit cancer cell growth and could be used as a potential anticancer agent. In drug discovery, (3-Cyclobutylcyclobutyl)methanamine has been used as a starting point for the development of new drugs with improved pharmacological properties.
properties
IUPAC Name |
(3-cyclobutylcyclobutyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c10-6-7-4-9(5-7)8-2-1-3-8/h7-9H,1-6,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOABUKBJZBQRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CC(C2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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